N-(thiophen-2-ylmethyl)methionine
Description
N-(Thiophen-2-ylmethyl)methionine is a sulfur-containing organic compound derived from methionine, an essential amino acid, modified by the substitution of a thiophen-2-ylmethyl group. This structural hybridization combines the biochemical versatility of methionine with the aromatic and electronic properties of the thiophene ring.
Methionine’s sulfur atom and thiophene’s aromaticity may synergize to influence solubility, metabolic stability, and receptor binding.
Properties
Molecular Formula |
C10H15NO2S2 |
|---|---|
Molecular Weight |
245.355 |
IUPAC Name |
4-methylsulfanyl-2-(thiophen-2-ylmethylamino)butanoic acid |
InChI |
InChI=1S/C10H15NO2S2/c1-14-6-4-9(10(12)13)11-7-8-3-2-5-15-8/h2-3,5,9,11H,4,6-7H2,1H3,(H,12,13) |
InChI Key |
WRFOEJLGMPNNMX-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NCC1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)
- Structure: Contains a thiophen-2-ylmethyl group linked to an acetamide backbone with additional 4-methylphenoxy and pyrazol-3-yl substituents.
- Function : Provides a cooling sensation, attributed to its interaction with TRPM8 ion channels .
- Metabolism : Hydrolysis of the acetamide group may generate metabolites with altered bioactivity, a pathway shared with other thiophene derivatives .
N-(Thiophen-2-ylmethyl)acetamide
- Structure : Simplifies the above compound by replacing the methionine moiety with an acetyl group.
3-(Alkylthio)-5-(Thiophen-2-ylmethyl)-1,2,4-triazol-4-amines
- Structure : 1,2,4-triazole derivatives with thiophen-2-ylmethyl and alkylthio substituents (e.g., compounds 6c–6g in ).
Key Data :
Compound ID Substituents Melting Point (°C) Yield (%) 6c 4-methoxybenzylidene 180–182 89.1 6d 3,4-difluorobenzylidene 168–170 90.4 6e 2-chloro-6-fluorobenzylidene 149–151 86.7 6f isopropylthio, phenylethylidene 126–128 91.3 6g isopropylthio, salicylaldehyde 154–156 88.9 - Comparison : The thiophen-2-ylmethyl group enhances thermal stability (higher melting points in 6c–6e) and influences π-π stacking in crystalline states, similar to methionine’s role in protein folding .
a3-(Methylamino)-1-(Thiophen-2-yl)propan-1-ol
- Structure: Thiophene-linked amino alcohol, a structural impurity in pharmaceuticals ().
- Relevance : Demonstrates the metabolic liability of thiophene rings, which may undergo oxidative cleavage or conjugation, a concern shared with N-(thiophen-2-ylmethyl)methionine .
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